

Application Notes: Quantitative Proteomics Using SILAC with L-Lysine-¹³C₆ Dihydrochloride

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Compound of Interest

Compound Name: *L-Lysine-13C dihydrochloride*

Cat. No.: *B12415222*

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Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4] This technique enables the accurate relative quantification of thousands of proteins between different cell populations.[5][6] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured in a "light" medium containing the natural, unlabeled amino acids.[1][4]

L-Lysine-¹³C₆ dihydrochloride is a commonly used "heavy" amino acid in SILAC experiments. Since the protease trypsin specifically cleaves proteins at the C-terminus of lysine and arginine residues, using labeled lysine ensures that the vast majority of tryptic peptides can be quantified.[6][7] The mass difference of 6 Da between the heavy (¹³C₆) and light lysine-containing peptides allows for their distinct detection and relative quantification by mass spectrometry.[8]

Key Applications

- Expression Proteomics: Globally compare protein abundance changes between different experimental conditions, such as drug treatment versus control.[1]
- Post-Translational Modification (PTM) Analysis: Quantify dynamic changes in PTMs like phosphorylation, ubiquitination, and acetylation.[1][5]

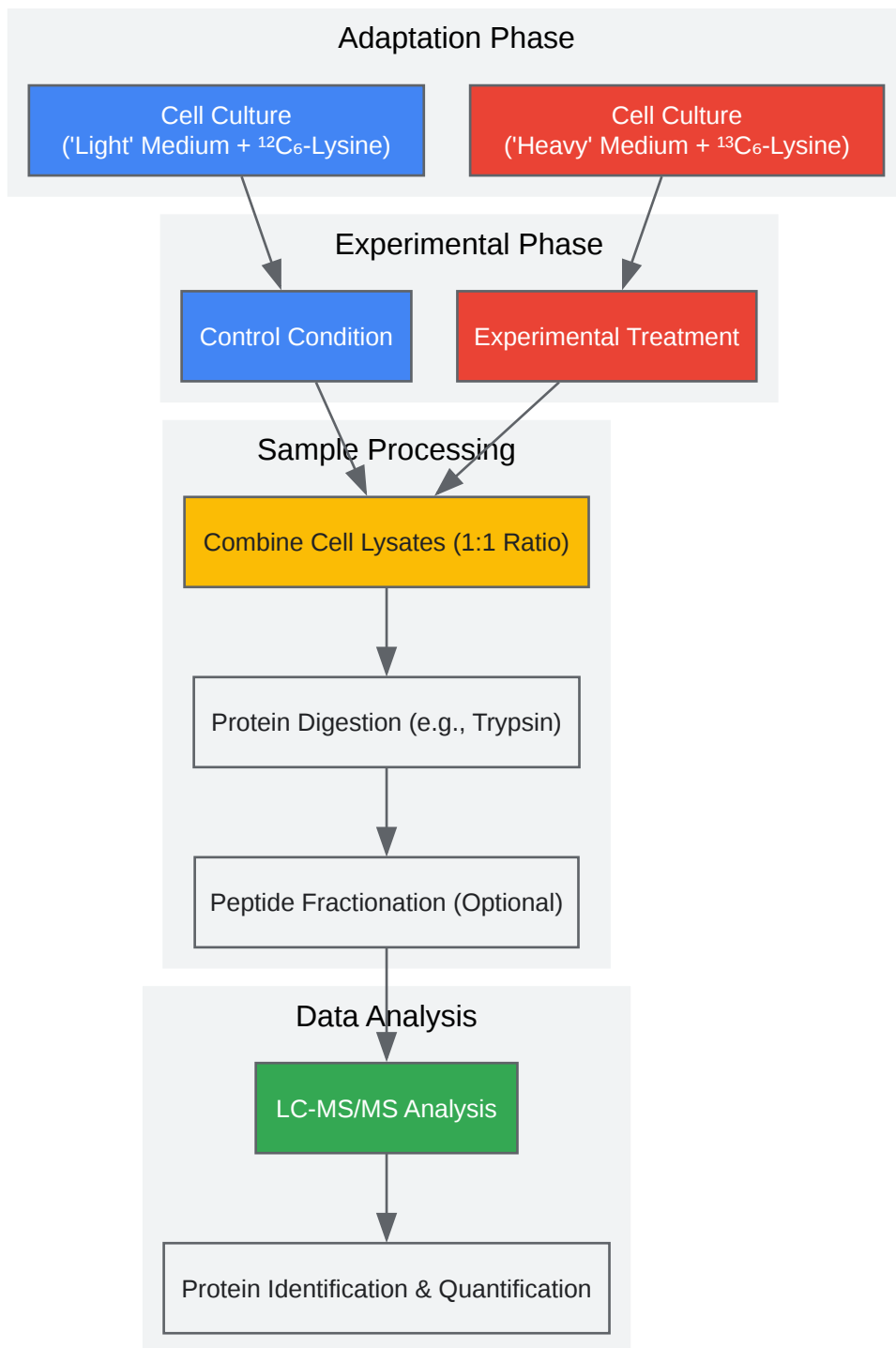
- Protein-Protein Interaction Studies: Differentiate specific interaction partners from non-specific background proteins in co-immunoprecipitation experiments.[\[1\]](#)
- Protein Turnover Analysis: Determine protein synthesis and degradation rates using pulse-SILAC (pSILAC) experiments.[\[4\]](#)[\[6\]](#)
- Subcellular Proteomics: Analyze the protein composition of specific organelles under various conditions.[\[1\]](#)[\[5\]](#)

Quantitative Data Summary

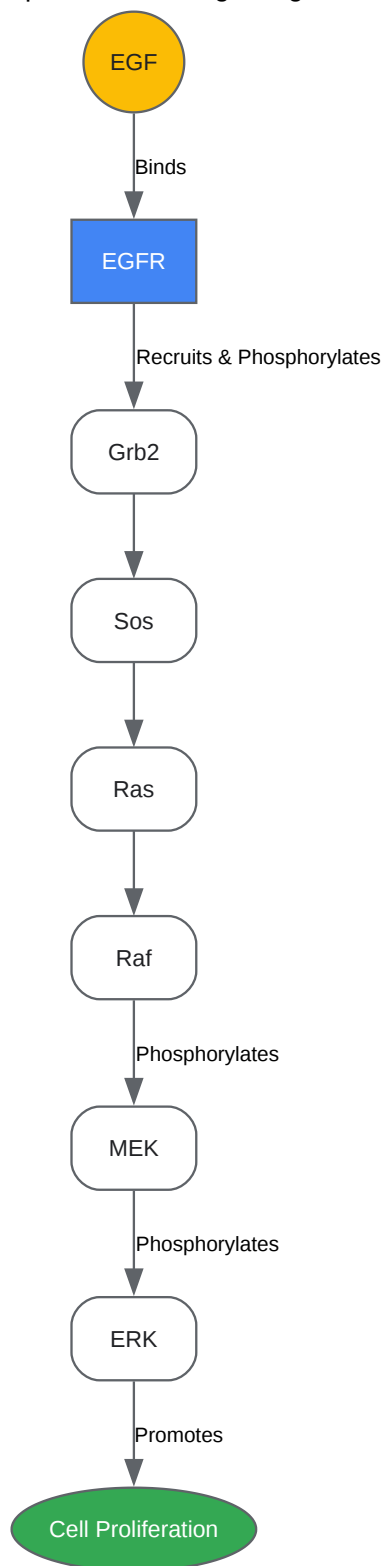
The following table summarizes typical quantitative data and parameters associated with SILAC experiments using L-Lysine- $^{13}\text{C}_6$.

Parameter	Typical Value/Range	Notes
Isotope	$^{13}\text{C}_6$ L-Lysine	Provides a +6 Da mass shift per lysine residue.
Labeling Efficiency	> 95%	Achieved after at least 5-6 cell doublings. [6] [8] [9]
Quantitative Accuracy	High	Mixing of samples is done at the cellular or protein level, minimizing downstream quantitative errors.
Protein Quantitation	Ratios of heavy/light peptide peak intensities	The ratio reflects the relative abundance of the protein between the two samples.
Dynamic Range	Up to 100-fold	Most software platforms can accurately quantify protein ratios within this range. [10]
Reproducibility	High	SILAC is known for its high reproducibility compared to other labeling methods. [5]

Experimental Workflow Diagram

SILAC Experimental Workflow using L-Lysine- $^{13}\text{C}_6$ 

Simplified EGFR Signaling Pathway

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